N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
Molecular Architecture and Functional Group Analysis
The compound features a 27-atom structure with three distinct domains: a 1,1-dioxidotetrahydrothiophen-3-yl group, a propanamide linker, and a (5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl moiety. The tetrahydrothiophene ring adopts a chair conformation with axial orientation of the sulfone group, creating a polarized electronic environment that influences hydrogen-bonding capabilities.
Key functional groups include:
- Sulfone group : The S=O bonds (1.43–1.45 Å theoretical) in the tetrahydrothiophene ring create strong dipole moments, enhancing solubility in polar solvents.
- Thiazolidinedione core : The 2,4-dioxo configuration establishes two conjugated carbonyl groups (C=O stretching at 1740–1780 cm⁻¹ in IR), critical for electronic delocalization.
- (Z)-Benzylidene substituent : The 4-fluorophenyl group lies cis to the thiazolidinedione's nitrogen atom, creating a planar arrangement that facilitates π-stacking interactions.
Table 1: Bond Lengths in Key Functional Groups
| Bond Type | Theoretical Length (Å) |
|---|---|
| S=O (sulfone) | 1.43–1.45 |
| C=O (thiazolidinedione) | 1.21–1.23 |
| C-F (aryl) | 1.34 |
The propanamide linker adopts a staggered conformation, minimizing steric clashes between the tetrahydrothiophene and thiazolidinedione units. This spatial arrangement allows for optimal electronic communication between domains.
Properties
Molecular Formula |
C17H17FN2O5S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H17FN2O5S2/c18-12-3-1-11(2-4-12)9-14-16(22)20(17(23)26-14)7-5-15(21)19-13-6-8-27(24,25)10-13/h1-4,9,13H,5-8,10H2,(H,19,21)/b14-9- |
InChI Key |
USDPVVHQLIMGGJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tetrahydrothiophene moiety and a thiazolidinone framework, contributing to its diverse biological effects.
The chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 902046-93-9 |
| Molecular Formula | C17H20N2O5S3 |
| Molecular Weight | 428.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of functional groups such as the dioxo and amide linkages enhances its binding affinity and promotes various physiological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
- Cytotoxicity Assessment :
- Apoptosis Induction :
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.
- DPPH and ABTS Assays :
Antimicrobial Activity
Similar compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens.
- Antibacterial and Antifungal Effects :
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Cancer Cell Lines :
- Antioxidant Evaluation :
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide exhibit significant biological activities:
- Antioxidant Activity : The compound may possess antioxidant properties that can mitigate oxidative stress in biological systems.
- Antineoplastic Potential : Similar compounds have shown promise in cancer therapy by inhibiting tumor growth and promoting apoptosis in cancer cells.
- Aldose Reductase Inhibition : The compound may act as an inhibitor of aldose reductase, which is relevant in the treatment of diabetic complications .
Medicinal Chemistry Applications
The unique structural features of this compound make it an interesting subject for medicinal chemistry research:
- Drug Design : The compound can serve as a lead structure for the development of new drugs targeting specific diseases.
- Structure–Activity Relationship Studies : Understanding how modifications to its structure affect biological activity can guide the synthesis of more potent derivatives.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
Chemical Reactions Analysis
Reaction Conditions and Reagents
Mechanistic Insights
Thiazolidinone Ring Formation
The thiazolidinone core forms via a nucleophilic attack of the thioamide’s sulfur on the α-halocarbonyl compound, followed by cyclization .
Fluorobenzylidene Addition
The Knoevenagel condensation mechanism involves:
-
Enolate Formation : Base deprotonates the C5 methyl group of the thiazolidinone.
-
Electrophilic Attack : The enolate attacks the carbonyl carbon of fluorobenzaldehyde.
-
Elimination : Water is removed, forming the exocyclic double bond .
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
-
Amide Group : Susceptible to hydrolysis under acidic/basic conditions.
-
Dioxo Moiety : May participate in redox reactions or act as an electron-deficient site.
-
Fluorobenzylidene Group : The double bond could undergo addition or cycloaddition reactions.
Structural and Functional Comparisons
Purification and Stability
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with benzylidene substitutions and propanamide side chains are widely studied for their structural diversity and bioactivity. Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural and Functional Group Variations
- Benzylidene Substituents: 4-Fluorobenzylidene (Target Compound): The electron-withdrawing fluorine atom at the para position enhances binding to hydrophobic enzyme pockets and reduces oxidative metabolism, increasing plasma half-life . However, its higher lipophilicity may improve membrane permeability . 4-Methylbenzylidene (): The electron-donating methyl group decreases electrophilicity, possibly reducing reactivity in nucleophilic environments but improving solubility in non-polar matrices .
- Thiazolidinone Core Modifications: 2,4-Dioxo vs. In contrast, 2-thioxo derivatives (e.g., ) exhibit stronger metal-chelating properties, useful in antimicrobial applications but with higher cytotoxicity risks .
Propanamide Side Chain :
Physicochemical Properties
Preparation Methods
Step 3.1: Synthesis of 3-Chloropropanamide Intermediate
Reacting 3-chloropropionyl chloride with the tetrahydrothiophene sulfone amine under Schotten-Baumann conditions yields the chloro-propanamide derivative. Triethylamine (TEA) in dichloromethane (DCM) facilitates this reaction at 0–5°C.
Step 3.2: Nucleophilic Substitution
The chloro intermediate undergoes displacement with the thiazolidinone’s nitrogen atom in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Microwave-assisted synthesis at 120°C for 30 minutes enhances reaction efficiency (yield: 68–72%).
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 (microwave) | 72 |
| NaH | THF | 80 | 65 |
Final Coupling and Purification
The tetrahydrothiophene sulfone-propanamide-thiazolidinone assembly is achieved via amide bond formation using coupling agents such as HATU or EDCI/HOBt. Key considerations include:
-
Activation : Pre-activation of the carboxylic acid (from the propanamide side chain) with EDCI/HOBt in DCM.
-
Coupling : Reaction with the tetrahydrothiophene sulfone amine at room temperature for 12–24 hours.
Purification :
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals (≥98% by HPLC).
Analytical Validation
Spectroscopic Data :
HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
-
Stereochemical Control : The (5Z)-configuration is prone to isomerization under acidic conditions. Using non-polar solvents (e.g., toluene) and low temperatures (<40°C) preserves stereochemistry.
-
Byproduct Formation : Over-alkylation is minimized by employing stoichiometric ratios of 3-chloropropionyl chloride (1.1 eq).
Industrial-Scale Adaptations
For commercial production, continuous flow reactors improve scalability and reduce reaction times. Patent AU4399600A highlights a solvent-free protocol using ZnTiO₃ catalysts to achieve 90% yield in 2 hours .
Q & A
Q. What synthetic methodologies are recommended for preparing the (5Z)-5-(4-fluorobenzylidene)thiazolidin-4-one core in this compound?
The (5Z)-benzylidene-thiazolidinone scaffold can be synthesized via a Knoevenagel condensation between a thiazolidin-4-one precursor and 4-fluorobenzaldehyde under acidic or basic conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the thiazolidinone ring and optimizing reaction temperature (e.g., 80–100°C) to favor the Z-isomer . Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- HPLC-MS for purity assessment (>95% recommended for biological assays).
- 1H/13C NMR to confirm substituent positions, particularly the Z-configuration of the benzylidene group (characteristic coupling constants: J = 12–14 Hz for trans-olefin protons).
- Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Target-dependent assays (e.g., enzyme inhibition for thiazolidinedione-related targets like PPAR-γ) and phenotypic screens (e.g., anti-inflammatory or antiproliferative activity in cell lines). Use dose-response curves (IC50/EC50) with positive controls (e.g., rosiglitazone for PPAR-γ) .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict interactions between this compound and PPAR-γ?
- Protein Preparation : Retrieve the PPAR-γ ligand-binding domain (PDB ID: 2PRG) and optimize hydrogen bonding networks.
- Ligand Parameterization : Assign partial charges using the AM1-BCC method.
- Docking Protocol : Use AutoDock Vina with a grid box centered on the co-crystallized ligand. Prioritize poses with hydrogen bonds to Tyr473 and His449 .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.
- Prodrug Design : Modify the 1,1-dioxidotetrahydrothiophen-3-yl group to enhance bioavailability.
- Toxicology Screening : Evaluate hepatotoxicity via ALT/AST levels in rodent models .
Q. How can structure-activity relationship (SAR) studies improve selectivity for PPAR-γ over PPAR-α/δ?
- Substituent Variation : Replace the 4-fluorobenzylidene group with bulkier substituents (e.g., 3,5-dichlorophenyl) to sterically hinder PPAR-α/δ binding .
- Free-Wilson Analysis : Quantify contributions of individual moieties to activity using a library of analogs .
Methodological Challenges
Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions.
- LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and fragment ion matching .
Q. How can computational methods predict metabolic hotspots in this compound?
- Site of Metabolism (SOM) Prediction : Use software like MetaSite or GLORYx to identify vulnerable positions (e.g., sulfur oxidation in the tetrahydrothiophene ring).
- CYP450 Inhibition Assays : Validate predictions with recombinant CYP3A4/2D6 enzymes .
Data Interpretation
Q. How should researchers address discrepancies in IC50 values across different assay platforms?
- Assay Standardization : Normalize data using Z’-factor validation to ensure robustness.
- Control Replicates : Include intra- and inter-day replicates to assess variability.
- Statistical Analysis : Apply non-linear regression models (e.g., four-parameter logistic curve) with 95% confidence intervals .
Q. What in vivo models are appropriate for evaluating its therapeutic potential in metabolic disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
